1-Fluoro-4-methyl-2-phenoxybenzene

Organic Synthesis Agrochemical Intermediate Process Chemistry

1-Fluoro-4-methyl-2-phenoxybenzene (also known as 4-Fluoro-3-phenoxytoluene) is a halogenated diaryl ether building block. It is a clear, colorless liquid at room temperature with a molecular formula of C13H11FO and a molecular weight of 202.22 g/mol.

Molecular Formula C13H11FO
Molecular Weight 202.22 g/mol
CAS No. 74483-53-7
Cat. No. B1601810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-4-methyl-2-phenoxybenzene
CAS74483-53-7
Molecular FormulaC13H11FO
Molecular Weight202.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)OC2=CC=CC=C2
InChIInChI=1S/C13H11FO/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h2-9H,1H3
InChIKeyILKFYEKKPVEUOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-4-methyl-2-phenoxybenzene (CAS 74483-53-7): Sourcing and Procurement of a Key Pyrethroid Intermediate


1-Fluoro-4-methyl-2-phenoxybenzene (also known as 4-Fluoro-3-phenoxytoluene) is a halogenated diaryl ether building block . It is a clear, colorless liquid at room temperature with a molecular formula of C13H11FO and a molecular weight of 202.22 g/mol [1]. The compound features a fluorine atom at the para-position relative to a methyl group and a phenoxy substituent at the ortho-position, a specific substitution pattern that is critical for its primary industrial role as a key intermediate in the synthesis of Type II pyrethroid insecticides, notably cyfluthrin and flumethrin [2]. Its physicochemical profile, characterized by a high LogP of approximately 3.93 and a boiling point of 252°C at 760 mmHg, governs its reactivity and handling requirements [3].

Why Substituting 1-Fluoro-4-methyl-2-phenoxybenzene (CAS 74483-53-7) for In-Class Analogs Risks Synthetic and Regulatory Failure


The specific substitution pattern of 1-Fluoro-4-methyl-2-phenoxybenzene is non-negotiable for its downstream applications. In the synthesis of pyrethroids like cyfluthrin, the 4-fluoro-3-phenoxytoluene moiety forms the entire 'acid' half of the final ester molecule . Replacing it with a different isomer, such as m-(4-fluorophenoxy)toluene (CAS 1514-26-7), or a differently substituted analog, alters the geometry and electronic properties of the resulting pyrethroid, leading to a compound with significantly different or diminished insecticidal activity and a new, unapproved toxicological and regulatory profile . Generic substitution, even with a close structural relative, does not yield a 'generic equivalent' but rather a new chemical entity, invalidating existing manufacturing process validations and regulatory filings. The quantitative evidence below details the specific, measurable properties that differentiate this compound from its closest analogs.

Quantitative Differentiation of 1-Fluoro-4-methyl-2-phenoxybenzene (CAS 74483-53-7) from Structural Analogs: A Procurement Guide


Synthetic Yield Benchmarking: 4-Fluoro-3-phenoxytoluene as a Superior Precursor to the Key Aldehyde Intermediate

The compound demonstrates a high conversion efficiency to 4-Fluoro-3-phenoxybenzaldehyde, a crucial intermediate in pyrethroid synthesis. In a reported Sommelet reaction, 4-fluoro-3-phenoxytoluene was chlorinated for 4 hours at 72-76°C, ultimately achieving a total yield of 86.8% for 4-Fluoro-3-phenoxybenzaldehyde with a purity of 98.3% by GC [1]. While this study focuses on the target compound, the high yield and purity underscore its synthetic utility compared to other substituted toluenes, where lower yields are often encountered due to competing side reactions or incomplete conversion under standard conditions.

Organic Synthesis Agrochemical Intermediate Process Chemistry

LogP Determination: Quantifying the Lipophilicity Advantage of 1-Fluoro-4-methyl-2-phenoxybenzene (CAS 74483-53-7)

The calculated LogP for 1-Fluoro-4-methyl-2-phenoxybenzene is 3.92640 [1]. This is a key determinant of its suitability as a precursor for lipophilic pyrethroid esters. In comparison, its positional isomer, m-(4-fluorophenoxy)toluene (CAS 1514-26-7), has a reported calculated LogP of 4.33 . The ~0.4 unit difference indicates that the target compound is measurably less lipophilic than this common alternative.

Physicochemical Property Lipophilicity QSAR

Proven Scalability: Documented Large-Scale Manufacturing Process for 4-Fluoro-3-phenoxytoluene (CAS 74483-53-7)

A dedicated, multi-step manufacturing process for 4-fluoro-3-phenoxytoluene is detailed in patent literature (US4316994A), which describes the reaction of 3-bromo-4-fluoro-toluene with an alkali metal phenolate (e.g., sodium phenolate) in the presence of a copper catalyst and isoquinoline as a diluent at 100-200°C [1]. The existence of an unobvious, patented process optimized for this specific substitution pattern indicates a level of industrial investment and process maturity not documented for many of its simple analogs.

Process Chemistry Scale-up Patent Literature

Regiochemical Specificity in Bioactive Molecule Synthesis: The Indispensable 4-Fluoro-3-phenoxy Motif

The 4-fluoro-3-phenoxyphenyl substructure, directly derived from 1-fluoro-4-methyl-2-phenoxybenzene after benzylic functionalization, is the core pharmacophore of the commercial pyrethroid cyfluthrin (CAS 68359-37-5) . Alternative substitution patterns yield different bioactivity profiles. For instance, the isomer m-(4-fluorophenoxy)toluene (CAS 1514-26-7) features the fluorine on the phenoxy ring, not the central phenyl ring, a structural difference that would result in a pyrethroid analog with an unknown and almost certainly non-equivalent toxicological and insecticidal profile .

Medicinal Chemistry Agrochemical Synthesis Structure-Activity Relationship

Physicochemical Property Differences: Refractive Index and Boiling Point of CAS 74483-53-7 vs. a Close Analog

The target compound exhibits distinct physical properties compared to its isomer. At a reduced pressure of 267 Pa, the boiling point of 1-fluoro-4-methyl-2-phenoxybenzene is reported as 94-96°C with a refractive index (n22/D) of 1.5559 [1][2]. In contrast, m-(4-fluorophenoxy)toluene (CAS 1514-26-7) has a reported boiling point of 81°C at 0.5 Torr (~67 Pa) [3]. While the pressures differ, the data highlights that these compounds are distinct chemical entities with unique physical properties, necessitating different purification and handling protocols.

Analytical Chemistry Quality Control Physicochemical Property

Validated Application Scenarios for Procuring 1-Fluoro-4-methyl-2-phenoxybenzene (CAS 74483-53-7)


GMP and Non-GMP Synthesis of Type II Pyrethroid Insecticides

The primary industrial use case is as a key starting material in the multi-step synthesis of Type II pyrethroid insecticides, such as cyfluthrin and flumethrin. The compound's high synthetic yield to 4-fluoro-3-phenoxybenzaldehyde (86.8% yield with 98.3% purity) directly supports the economic viability of these manufacturing processes [1]. Its defined substitution pattern is essential for constructing the active pharmaceutical ingredient's core structure, as documented in the synthesis of cyfluthrin .

Research and Development of Novel Agrochemicals and Pharmaceuticals

As a building block featuring a unique 1-fluoro-4-methyl-2-phenoxy substitution pattern, this compound is ideal for medicinal chemistry and agrochemical discovery programs exploring new chemical space. The specific physicochemical properties, including a LogP of 3.93 [2], make it a valuable scaffold for optimizing the lipophilicity and membrane permeability of novel analogs. The documented, scalable synthesis process provides a clear path for advancing a promising lead candidate from the lab to pilot scale [3].

Analytical Method Development and Validation

Given its well-defined physical properties—a boiling point of 94-96°C at 267 Pa and a refractive index of 1.5559 at 22°C [4]—1-Fluoro-4-methyl-2-phenoxybenzene serves as an excellent reference standard for analytical chemistry. It is particularly useful for developing and validating GC and HPLC methods for the detection of related intermediates and impurities in the quality control of pyrethroid manufacturing processes. The distinct properties allow for unambiguous identification and quantification.

Academic Research in Organic Synthesis and Catalysis

The compound's patented synthesis, which utilizes a copper-catalyzed coupling of a bromoarene with a phenolate in an isoquinoline diluent at 100-200°C [5], represents a notable case study in Ullmann-type etherification. Researchers can procure this compound to use as a substrate for developing new cross-coupling methodologies, exploring novel catalysts, or investigating the scope and limitations of modern C-O bond-forming reactions, leveraging a compound with documented industrial relevance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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